DL-Glyceraldehyde-1-13C
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Overview
Description
This compound is known for its ability to efficiently inhibit cyclic adenosine monophosphate modulation in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons . It has been widely used in scientific research due to its high selectivity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-N-cyclopentyl-2’-C-methyladenosine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the ribose-modified adenosine analogues.
Chlorination: The ribose-modified adenosine is chlorinated to introduce the chloro group at the 2’ position.
Cyclopentylation: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the ribose moiety to obtain the desired compound
Industrial Production Methods
Industrial production of 2’-Chloro-N-cyclopentyl-2’-C-methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the chloro position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine has numerous applications in scientific research:
Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.
Biology: Employed in research on neuronal signaling and modulation of cyclic adenosine monophosphate levels.
Medicine: Investigated for its potential therapeutic effects in conditions involving adenosine receptor modulation, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of selective adenosine receptor agonists for pharmaceutical applications
Mechanism of Action
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine exerts its effects by selectively binding to A1 adenosine receptors. This binding inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate levels. The reduction in cyclic adenosine monophosphate levels modulates various cellular processes, including neuronal signaling and cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
N6-Cyclopentyladenosine: Another selective A1 adenosine receptor agonist.
2-Chloro-N6-cyclopentyladenosine: Similar structure but lacks the methyl group at the 2’ position.
5’-N-Ethylcarboxamidoadenosine: A non-selective adenosine receptor agonist
Uniqueness
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine is unique due to its high selectivity and potency for A1 adenosine receptors. The presence of the chloro and methyl groups enhances its binding affinity and selectivity compared to other adenosine receptor agonists .
Properties
IUPAC Name |
2,3-dihydroxy(113C)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-OUBTZVSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13CH]=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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